Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate
Description
Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate is a cyclohexene derivative featuring a propargyl (prop-2-yn-1-yl) substituent and a methyl ester group at the 1-position of the cyclohexene ring. This compound belongs to a class of structurally diverse cyclohexene carboxylates, which are of interest in organic synthesis, medicinal chemistry, and agrochemical applications due to their stereochemical complexity and reactivity . The propargyl group introduces alkyne functionality, enabling click chemistry or further derivatization, while the ester group enhances solubility and serves as a synthetic handle for hydrolysis or transesterification reactions.
Properties
IUPAC Name |
methyl 1-prop-2-ynylcyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-7-11(10(12)13-2)8-5-4-6-9-11/h1,4-5H,6-9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNCAFIBJIDVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC=CC1)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate can be achieved through several methods. One common approach involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in the presence of a phase-transfer catalyst. The reaction is typically carried out in toluene with 50% sodium hydroxide . The mixture is stirred vigorously at room temperature, and the product is isolated through recrystallization from diisopropyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of phase-transfer catalysis and the use of propargyl bromide as a reagent suggest that similar conditions could be scaled up for industrial synthesis.
Chemical Reactions Analysis
Cycloaddition Reactions
The propargyl moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) . For instance, derivatives with triazole rings (e.g., 4′-aryl-1,2,3-triazolyl groups) are synthesized under CuAAC conditions (CuI, Et₃N, rt) . This reaction expands applications in medicinal chemistry, such as designing neuraminidase inhibitors .
Cross-Coupling Reactions
The alkyne group undergoes Sonogashira coupling with aryl halides. A general protocol involves:
For example, coupling with iodobenzene yields aryl-substituted cyclohexene carboxylates .
Radical Cascade Reactions
Under photoredox conditions (blue LED, DMSO, 4,4′-dimethoxybenzophenone), the propargyl group participates in multicomponent radical cascades , forming bicyclic or polycyclic structures . Key parameters:
| Parameter | Value |
|---|---|
| Light Source | 90 W blue LED |
| Reaction Time | 18 hours |
| Yield | 70% (dr = 1:1.2) |
Hydrofunctionalization Reactions
The cyclohexene double bond undergoes hydroamination or hydroalkoxylation in the presence of HgO or Au catalysts. For example:
- Substrate : Propargylguanidine derivatives
- Conditions : HgO, CH₂Cl₂, rt
- Product : Diene intermediates for Diels-Alder reactions .
Hydrolysis and Decarboxylation
The ester group is hydrolyzed to carboxylic acid under basic conditions (NaOH, H₂O/EtOH), yielding 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid . Subsequent decarboxylation (Δ, CuO) generates cyclohexene derivatives.
Scientific Research Applications
Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Biology: The compound’s reactivity makes it useful for modifying biomolecules or creating new bioactive compounds.
Industry: Used in the synthesis of advanced materials and intermediates for various chemical processes.
Mechanism of Action
The mechanism by which Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate exerts its effects involves its ability to participate in various chemical reactions. The propynyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to interact with a wide range of molecular targets and pathways, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share core structural motifs with Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate but differ in substituents and functional groups:
Table 1: Key Structural Differences and Similarities
Key Observations :
- Substituent Diversity: The propargyl group in the target compound contrasts with the carbamate (cis-64, ), oxime (alloxydim, ), and tert-butoxycarbonylamino () groups in analogs. These differences dictate reactivity and applications (e.g., alloxydim’s herbicidal activity vs. the target compound’s synthetic versatility).
- Steric and Electronic Effects: The propargyl group’s linear geometry and electron-deficient triple bond may enhance reactivity in cycloaddition reactions compared to bulkier substituents like tert-butoxycarbonylamino .
- Molecular Weight and Complexity : Alloxydim (MW 323.39) and cis-64 (MW 303.35) are larger due to additional functional groups, whereas the target compound (MW ~178.23) is more streamlined for modular synthesis.
Physicochemical Properties
- Boiling/Melting Points : Methyl cyclohex-3-enecarboxylate (CAS 6493-77-2) has a boiling point of ~210°C, whereas alloxydim’s sodium derivative (CAS 55635-13-7) is a solid . The propargyl group may lower boiling points due to reduced polarity compared to hydroxy or carbamate-containing analogs.
- Solubility : Ester groups generally improve solubility in organic solvents. The propargyl group’s hydrophobicity may reduce aqueous solubility compared to hydroxy-substituted alloxydim .
Structural Validation and Crystallography
Compounds like cis-64 and alloxydim are characterized via <sup>1</sup>H NMR and X-ray crystallography using programs like SHELXL . The target compound’s structure would benefit from similar validation, leveraging modern refinement tools (SHELXL-2018) and validation protocols (PLATON, ).
Biological Activity
Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
Chemical Properties:
- IUPAC Name: this compound
- CAS Number: 222555-13-7
- Molecular Formula: C10H12O2
- Molecular Weight: 164.20 g/mol
The synthesis of this compound typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with propargyl alcohol in the presence of dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies demonstrate its potential against Gram-positive bacteria, which are often resistant to conventional antibiotics .
Anticancer Activity
In vitro studies have suggested that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit the proliferation of cancer cell lines, particularly those associated with breast and colon cancers. The mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells, indicating a selective toxicity profile .
The biological activity of this compound is believed to stem from its structural features, particularly the alkyne group which can participate in cycloaddition reactions. This interaction can modulate various biological pathways, potentially influencing cell signaling and metabolic processes .
Case Studies
Several case studies highlight the compound's efficacy:
- Antimicrobial Study : A study conducted on a series of derivatives including methyl 1-(prop-2-yn-1-y)cyclohex-3-ene demonstrated significant inhibition of Staphylococcus aureus at concentrations as low as 50 µg/mL .
- Cancer Cell Line Testing : In research involving human breast cancer cell lines (MCF7), treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours .
Comparative Analysis with Similar Compounds
To understand the unique properties of methyl 1-(prop-2-yn-1-y)cyclohex-3-ene, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Methyl 1-(prop-2-yn-1-y)cyclohex-3-ene | Structure | Effective against Gram-positive bacteria | Induces apoptosis in cancer cells |
| Methyl cyclohexenecarboxylate | Structure | Limited activity | Moderate inhibition observed |
| Propynyl cyclohexene carboxylic acid | Structure | Effective but less potent than methyl derivative | Similar anticancer effects |
Q & A
Basic Research Question
- Spectroscopy : ¹H/¹³C NMR identifies the propargyl group (δ ~2.5 ppm for terminal alkyne protons) and cyclohexene protons (δ 5.5–6.0 ppm). IR confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and alkyne (C≡C at ~2100 cm⁻¹) ().
- Crystallography : Single-crystal X-ray diffraction (SHELXL/SHELXS) resolves stereochemistry. For example, SHELXL refines bond lengths (e.g., C=O: ~1.21 Å) and dihedral angles ().
What challenges arise in crystallographic refinement of cyclohexene derivatives, and how can SHELX tools address them?
Advanced Research Question
Cyclohexene rings exhibit conformational flexibility, complicating disorder modeling. SHELXL’s restraints (e.g., SIMU, DELU) stabilize refinement by limiting parameter overfitting (). For twinned crystals, SHELXD’s dual-space algorithm improves phase resolution (). Example workflow:
Data Integration : Use SHELXC to process diffraction data.
Structure Solution : SHELXD for Patterson map generation.
Refinement : SHELXL with Hirshfeld atom refinement for H-atom positioning ().
How can reaction parameters be optimized to minimize byproducts in propargyl-substituted cyclohexene synthesis?
Advanced Research Question
Byproducts often arise from alkyne dimerization or over-oxidation. Strategies include:
- Catalyst Screening : Pd/Cu systems for selective propargylation ().
- Temperature Control : Lower temperatures (<60°C) suppress alkyne side reactions ().
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates ().
What mechanistic insights explain the role of Lewis acids in cyclohexene ring formation?
Advanced Research Question
BF₃·Et₂O activates carbonyl groups, facilitating nucleophilic attack during cyclization (). Computational studies (DFT) suggest a stepwise mechanism:
Carbonyl Activation : BF₃ coordinates to ester oxygen.
Ring Closure : Alkene π-electrons attack the activated carbonyl.
Proton Transfer : Stabilizes the cyclohexene intermediate.
What safety protocols are recommended for handling propargyl-substituted esters?
Basic Research Question
- PPE : Use nitrile gloves, lab coats, and P95 respirators for dust/aerosol exposure ().
- Ventilation : Conduct reactions in fume hoods to avoid inhalation ().
- Storage : Store at 2–8°C under inert gas (N₂) to prevent alkyne degradation ().
How should researchers address contradictions in reported spectral data for cyclohexene carboxylates?
Advanced Research Question
Discrepancies in NMR shifts may stem from solvent effects (CDCl₃ vs. DMSO-d₆) or conformational exchange. Mitigation strategies:
- Variable-Temperature NMR : Resolves dynamic effects (e.g., ring-flipping).
- 2D-COSY/HSQC : Assigns overlapping signals ().
- Cross-Validation : Compare with structurally related compounds (e.g., ethyl 2-oxo-6-phenyl derivatives) ().
What potential applications exist for this compound in medicinal chemistry?
Advanced Research Question
The propargyl group enables click chemistry for bioconjugation (e.g., azide-alkyne cycloaddition). Cyclohexene esters also serve as precursors for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
